3-Bromo-1-butene

Catalog No.
S1927957
CAS No.
22037-73-6
M.F
C4H7B
M. Wt
135 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-butene

CAS Number

22037-73-6

Product Name

3-Bromo-1-butene

IUPAC Name

3-bromobut-1-ene

Molecular Formula

C4H7B

Molecular Weight

135 g/mol

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3-4H,1H2,2H3

InChI Key

XOTGLEGIDHZTIM-UHFFFAOYSA-N

SMILES

CC(C=C)Br

Canonical SMILES

CC(C=C)Br

Organic Synthesis:

  • Due to the presence of a reactive bromine atom and a double bond, 3-Bromo-1-butene can serve as a building block for various organic molecules. Researchers might utilize it in substitution or addition reactions to create more complex structures PubChem, National Institutes of Health: .
  • Its reactivity as an alkyl halide makes it a potential candidate for reactions like nucleophilic substitution or elimination reactions, allowing for the introduction of desired functional groups into a molecule [McMurry, John. Organic Chemistry, Ninth Edition. Brooks/Cole, Cengage Learning, 2017].

Material Science:

  • The alkenyl bromide functionality of 3-Bromo-1-butene could be useful in the development of new materials. For instance, it might be incorporated into polymers to modify their properties like chain length or reactivity.

Reference Compound:

  • 3-Bromo-1-butene's specific chemical properties might make it a valuable reference compound for analytical techniques like spectroscopy or chromatography. Its unique structure allows researchers to calibrate instruments or identify similar unknown compounds.

Important Note:

  • Limited research is currently available on the specific applications of 3-Bromo-1-butene. Further investigation is needed to fully explore its potential in various scientific fields.

3-Bromo-1-butene is an organic compound with the molecular formula C4H7Br. It is a colorless liquid characterized by a bromine atom attached to the third carbon of a butene chain, making it a valuable intermediate in organic synthesis. This compound is primarily used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows it to participate in various

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of alcohols. This process typically follows an SN1 mechanism, where the carbon-bromine bond breaks to form a carbocation intermediate .
  • Addition Reactions: The compound can react with halogens (e.g., chlorine or bromine) to form vicinal dihalides. This reaction involves the addition of halogens across the double bond.
  • Elimination Reactions: Under basic conditions, 3-Bromo-1-butene can undergo elimination reactions to yield butadiene. This reaction is significant for producing conjugated systems in organic synthesis .

While specific biological activities of 3-Bromo-1-butene are not extensively documented, its role as an intermediate in drug synthesis suggests potential pharmacological relevance. The compound may be involved in bioconjugation reactions, facilitating the attachment of biomolecules to various substrates, which is useful in studying biological processes and developing therapeutic agents.

Several synthetic routes exist for producing 3-Bromo-1-butene:

  • Radical Bromination: This method involves the radical bromination of 1-butene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This process generates bromine radicals that abstract hydrogen from 1-butene, forming 3-Bromo-1-butene.
  • Hydrobromination: Another approach is the addition of hydrogen bromide (HBr) to 1,3-butadiene. This electrophilic addition results in the formation of the desired brominated product through carbocation intermediates .

3-Bromo-1-butene serves various applications across different fields:

  • Organic Synthesis: It is widely used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Drug Development: The compound acts as an intermediate in producing potential drug candidates targeting specific molecular pathways.
  • Bioconjugation: Its ability to facilitate bioconjugation reactions makes it useful for attaching biomolecules to substrates, aiding biological research and development.

Research on interaction studies involving 3-Bromo-1-butene primarily focuses on its reactivity in nucleophilic substitution and addition reactions. The compound's behavior in these reactions provides insights into its potential as a precursor for various chemical transformations and its utility in synthesizing complex molecules.

Several compounds are structurally similar to 3-Bromo-1-butene, each exhibiting unique characteristics:

Compound NameStructureNotable Features
1-Bromo-2-buteneC4H7BrBromine at the second carbon; participates in similar reactions but has different reactivity due to position.
4-Bromo-1-buteneC4H7BrBromine at the fourth carbon; exhibits distinct reactivity patterns compared to 3-Bromo-1-butene.
1-BromobutaneC4H9BrA primary halide; reacts differently than allylic bromides like 3-Bromo-1-butene.

Uniqueness

What sets 3-Bromo-1-butene apart from its isomers is its specific reactivity profile due to the position of the bromine atom relative to the double bond. This positioning allows it to participate effectively in both nucleophilic substitution and elimination reactions while maintaining stability as an allylic halide.

Nucleophilic Substitution Pathways (SN1/SN2)

3-Bromo-1-butene exhibits exceptional behavior in nucleophilic substitution reactions due to its allylic structure, where the bromine atom is positioned on a carbon adjacent to the carbon-carbon double bond [1] [2] [3]. This unique positioning significantly influences both SN1 and SN2 reaction pathways through distinct mechanistic advantages.

SN1 Reaction Characteristics

The SN1 reactivity of 3-bromo-1-butene is remarkably enhanced compared to typical primary alkyl halides due to the formation of a resonance-stabilized allylic carbocation intermediate [1] [2] [4]. When 3-bromo-1-butene undergoes SN1 reactions, the departure of the bromide ion generates an allylic carbocation that can be represented by two significant resonance structures [1] [2]. The positive charge is delocalized between the secondary carbon (C-2) and the primary carbon (C-4), with the secondary position contributing more significantly to the resonance hybrid due to greater carbocation stability [1] [2].

A particularly noteworthy observation is that 3-bromo-1-butene and 1-bromo-2-butene undergo SN1 reactions at nearly identical rates, despite one being a primary halide and the other secondary [1] [2] [3]. This phenomenon occurs because both compounds form the same resonance-stabilized allylic carbocation intermediate during the rate-determining step [1] [2]. The carbocation intermediate exhibits substantial stability through resonance delocalization, making the ionization step energetically favorable compared to non-allylic primary halides [4] [5].

SN2 Reaction Enhancement

Allylic halides, including 3-bromo-1-butene, demonstrate significantly enhanced SN2 reactivity compared to non-allylic substrates [6] [7]. This enhancement arises from the stabilization of the bimolecular transition state through hyperconjugation between the nucleophile orbital and the conjugated π-bond system of the allylic group [6]. The transition state benefits from partial overlap with the π-system, lowering the activation energy for the substitution process.

The enhanced SN2 reactivity positions 3-bromo-1-butene as an excellent electrophile for bimolecular nucleophilic substitution reactions [6]. Studies have demonstrated that allylic bromides exhibit faster SN2 reactivity than secondary alkyl halides due to this transition state stabilization effect [6]. The reaction proceeds with the typical inversion of configuration characteristic of SN2 mechanisms, but with significantly improved reaction rates.

Mechanistic Competition and Selectivity

The competition between SN1 and SN2 pathways for 3-bromo-1-butene depends critically on reaction conditions [4] [8]. In polar protic solvents with weak nucleophiles, the SN1 pathway predominates due to the stability of the allylic carbocation intermediate [4]. Conversely, strong nucleophiles in polar aprotic solvents favor the SN2 mechanism, taking advantage of the enhanced transition state stabilization [6].

Temperature effects also influence the mechanistic pathway selection. Lower temperatures generally favor SN2 reactions due to the entropic advantages of the concerted mechanism, while higher temperatures can promote SN1 reactions by providing sufficient thermal energy for carbocation formation [4]. The unique allylic positioning of 3-bromo-1-butene makes both pathways kinetically accessible under appropriate conditions.

Elimination Reactions and Dehydrohalogenation

3-Bromo-1-butene participates in elimination reactions through the E2 mechanism, which involves the bimolecular elimination of hydrogen bromide to form alkene products [9] [10] [11]. The E2 reaction pathway is particularly significant for this compound due to the presence of accessible β-hydrogen atoms and the favorable leaving group characteristics of bromide.

E2 Mechanism and Kinetics

The E2 elimination reaction of 3-bromo-1-butene follows second-order kinetics, being first-order in both the substrate concentration and the base concentration [10] [11]. The reaction proceeds through a single-step, concerted mechanism where the base abstracts a β-hydrogen simultaneously with the departure of the bromide leaving group and the formation of the carbon-carbon double bond [11].

When 3-bromo-1-butene undergoes dehydrohalogenation with strong bases such as potassium ethoxide or sodium hydroxide, the reaction typically requires elevated temperatures (80-90°C) to achieve satisfactory conversion rates [9]. The activation energy for the E2 process is influenced by the stability of the alkene product formed and the accessibility of the β-hydrogen atoms.

Product Distribution and Regioselectivity

The dehydrohalogenation of 3-bromo-1-butene can potentially yield different alkene products depending on which β-hydrogen is abstracted [9] [11]. The major elimination pathway involves the removal of a hydrogen from the methyl group (C-4), leading to the formation of 1,3-butadiene as the primary product [12]. This process represents a dehydrohalogenation that generates a conjugated diene system.

The reaction follows Zaitsev's rule tendency, where the more substituted alkene product is thermodynamically favored [10] [11]. However, the specific regioselectivity depends on the base employed and the reaction conditions. Bulky bases may show altered selectivity patterns due to steric interactions that affect the approach to different β-hydrogen positions [13].

Temperature and Base Effects

The choice of base significantly influences both the reaction rate and product distribution in elimination reactions of 3-bromo-1-butene [9] [13]. Strong bases such as potassium tert-butoxide can promote elimination over substitution, particularly at elevated temperatures [13]. The base strength correlation with elimination efficiency follows the general trend where stronger bases favor the E2 pathway over competing SN2 reactions.

Temperature effects on elimination reactions demonstrate the typical Arrhenius behavior, with higher temperatures promoting faster elimination rates [14] [15]. The temperature dependence also affects the product distribution between kinetically controlled and thermodynamically controlled elimination products. At higher temperatures, the thermodynamically more stable products predominate due to the reversible nature of some elimination processes under these conditions [14] [15].

Competition with Substitution Reactions

The competition between elimination (E2) and substitution (SN2) pathways for 3-bromo-1-butene represents a classic example of mechanistic competition in organic chemistry [10] [16]. The outcome depends on several factors including base strength, base size, temperature, and solvent effects. Strong, bulky bases favor elimination, while smaller, less basic nucleophiles tend to promote substitution pathways [13].

The basicity versus nucleophilicity relationship plays a crucial role in determining the reaction outcome [10]. Bases with high basicity but lower nucleophilicity (such as tert-butoxide) strongly favor elimination, while good nucleophiles with moderate basicity (such as cyanide or thiolates) tend to favor substitution reactions [10].

Addition Reactions with Heteronucleophiles

3-Bromo-1-butene demonstrates distinctive reactivity patterns in addition reactions due to the presence of both the electrophilic carbon-bromine bond and the nucleophilic carbon-carbon double bond [17] [18] [19]. The compound can participate in various addition reactions where heteronucleophiles attack either the alkene functionality or interact with the allylic system.

Electrophilic Addition to the Alkene System

The carbon-carbon double bond in 3-bromo-1-butene readily undergoes electrophilic addition reactions with various reagents [17] [18]. When hydrogen halides such as hydrogen bromide add to the alkene, the reaction can proceed through either 1,2-addition or 1,4-addition pathways, depending on the reaction conditions and the stability of the resulting carbocation intermediates [17] [18] [19].

The addition of hydrogen bromide to 3-bromo-1-butene at low temperatures (-80°C) primarily yields the 1,2-addition product through kinetic control [18] [14] [20]. This pathway involves the formation of a secondary carbocation intermediate that is rapidly trapped by bromide ion. The kinetic product formation predominates because the activation energy for this pathway is lower than that for alternative addition modes [14] [20].

At elevated temperatures (40-45°C), the product distribution shifts toward 1,4-addition products due to thermodynamic control [18] [14] [20]. Under these conditions, the initially formed kinetic product can revert to the carbocation intermediate, which then rearranges to form the thermodynamically more stable product [14] [15]. The thermodynamic product typically exhibits greater substitution around the double bond, providing enhanced stability through hyperconjugation effects.

Nucleophilic Addition Mechanisms

3-Bromo-1-butene can undergo nucleophilic addition reactions where various nucleophiles attack the electrophilic carbon bearing the bromine substituent [21]. These reactions often proceed through carbocation intermediates formed by the departure of bromide ion, followed by nucleophilic attack and subsequent rearrangement processes [21].

The addition of carbon nucleophiles, such as organosilanes or enolate equivalents, to 3-bromo-1-butene can occur under Lewis acid catalysis [21]. Iron trichloride hexahydrate and other Lewis acids have been employed to activate the carbon-bromine bond toward nucleophilic attack [21]. These reactions typically require elevated temperatures (90°C) and can proceed in aqueous media under appropriate conditions.

Radical Addition Processes

Under radical conditions, 3-bromo-1-butene can participate in addition reactions that involve both the alkene and the carbon-bromine bond [22]. The compound can undergo allylic bromination with subsequent rearrangement, where the initial radical formation is followed by bromine atom transfer and double bond migration [22]. These processes often result in products that exhibit allylic rearrangement, where the double bond position shifts relative to the original substrate.

Radical addition reactions involving 3-bromo-1-butene frequently demonstrate the formation of multiple products due to the potential for radical intermediates to undergo rearrangement [22]. The radical intermediates formed during these reactions benefit from allylic stabilization, making them sufficiently long-lived to participate in secondary reactions such as rearrangement or further addition processes.

Heteronucleophile Selectivity and Conditions

The selectivity of addition reactions involving 3-bromo-1-butene depends significantly on the nature of the heteronucleophile and the reaction conditions employed [21]. Nucleophiles with different hardness/softness characteristics show varying degrees of selectivity for different electrophilic sites within the molecule. Hard nucleophiles tend to favor attack at the most electrophilic carbon center, while soft nucleophiles may show enhanced selectivity for the allylic position.

Solvent effects play a crucial role in determining both the reaction rate and selectivity of heteronucleophile addition reactions [21]. Polar protic solvents can stabilize carbocation intermediates and promote ionization pathways, while polar aprotic solvents may favor direct nucleophilic attack mechanisms. The choice of solvent can therefore be used to tune the reaction outcome toward desired products.

Coupling Reactions in Cross-Catalyzed Systems

3-Bromo-1-butene serves as an excellent electrophilic coupling partner in various transition metal-catalyzed cross-coupling reactions, offering versatile synthetic applications for carbon-carbon bond formation [23] [24] [25] [26]. The allylic bromide functionality provides enhanced reactivity compared to simple alkyl halides while maintaining good selectivity and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-1-butene readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with organoboron compounds [24] [25] [26]. The reaction typically employs palladium complexes such as PdCl₂(dppf)·CH₂Cl₂ as the catalyst, with cesium carbonate or potassium carbonate serving as the base in aqueous-organic solvent systems [25] [26].

The Suzuki coupling of 3-bromo-1-butene with arylboronic acids proceeds efficiently under standard conditions (80°C, 3-10 hours) to yield the corresponding allylic arylation products [25]. Potassium alkyltrifluoroborates have proven particularly effective as nucleophilic coupling partners, providing enhanced stability and reactivity compared to traditional boronic acids [25]. The reaction tolerates various functional groups including esters, ethers, and protected alcohols, making it suitable for complex molecule synthesis.

Reaction yields typically range from 49-95% depending on the specific organoboron reagent and reaction conditions employed [25]. The catalyst loading can be optimized between 5-10 mol% of palladium complex, with higher loadings providing faster reaction rates but potentially lower selectivity [25]. The use of aqueous toluene (3:1 v/v) as the solvent system has proven optimal for most transformations.

Grignard Cross-Coupling Reactions

3-Bromo-1-butene undergoes efficient cross-coupling reactions with Grignard reagents under nickel or iron catalysis [27] [28]. Nickel-catalyzed systems employing bis(amido) complexes have demonstrated particular effectiveness for these transformations [27]. The reaction mechanism involves oxidative addition of the allylic bromide to the nickel center, followed by transmetalation with the Grignard reagent and reductive elimination to form the coupling product.

Iron-catalyzed three-component radical cross-coupling reactions have been developed that incorporate 3-bromo-1-butene as an electrophilic partner [23]. These reactions employ FeCl₃ (10 mol%) with phosphine ligands such as 1,2-bis(dicyclohexylphosphino)ethane (20 mol%) under mild conditions [23]. The iron catalyst system enables rapid reactions (less than 1 hour) at low temperatures while maintaining high turnover frequencies.

The mechanism of iron-catalyzed coupling involves the formation of α-boryl radicals through regioselective Giese addition to vinyl boronates, followed by radical coupling with the activated allylic bromide [23]. This approach provides access to complex molecular architectures through multicomponent coupling strategies that would be difficult to achieve through traditional two-component cross-coupling methods.

Cross-Coupling with Other Organometallic Reagents

Beyond Suzuki and Grignard couplings, 3-bromo-1-butene participates in cross-coupling reactions with various other organometallic species [29] [30]. Stille coupling reactions using organotin reagents provide another route for carbon-carbon bond formation, although these reactions typically require more forcing conditions and specialized ligand systems.

Negishi coupling reactions employing organozinc reagents offer complementary reactivity patterns for 3-bromo-1-butene [29]. These reactions often provide enhanced functional group tolerance and can be conducted under milder conditions than some alternative cross-coupling methods. The organozinc reagents can be prepared in situ from the corresponding alkyl halides or through direct metalation procedures.

Catalyst Development and Optimization

Recent advances in catalyst development have focused on improving the efficiency and selectivity of cross-coupling reactions involving allylic bromides like 3-bromo-1-butene [23] [27] [29]. Second-generation palladium catalysts with improved stability and reactivity have been developed for Suzuki coupling applications [26]. These catalysts often incorporate bulky, electron-rich phosphine ligands that enhance both the rate of oxidative addition and the selectivity of the coupling process.

Nickel-based catalyst systems have shown particular promise for coupling reactions involving challenging substrates [27]. The use of readily available nickel precursors combined with simple phosphine or nitrogen-based ligands provides cost-effective alternatives to platinum group metal catalysts. These systems often exhibit complementary reactivity patterns to palladium-based catalysts, enabling access to different product classes or improved selectivity profiles.

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Dates

Last modified: 02-18-2024

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